

Technical Guide: 3-((3-Chlorobenzyl)oxy)piperidine Hydrochloride

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Compound of Interest

Compound Name: 3-[(3-Chlorobenzyl)oxy]piperidine
hydrochloride

CAS No.: 1185301-25-0

Cat. No.: B1463646

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High-Fidelity Scaffold for CNS-Targeted Medicinal Chemistry[1]

Executive Summary

3-((3-Chlorobenzyl)oxy)piperidine hydrochloride (CAS: 1185301-25-0) is a privileged heterocyclic building block utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and monoamine transporter inhibitors.[1] Structurally, it combines a semi-rigid piperidine core with a lipophilic 3-chlorobenzyl ether moiety.[1] This specific topology allows the molecule to serve as a versatile pharmacophore, particularly in the development of histamine H3 antagonists, sigma receptor ligands, and serotonin modulators.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic accessibility, and application in Structure-Activity Relationship (SAR) campaigns.[1]

Physicochemical Profile

Understanding the fundamental properties of this salt is critical for assay development and formulation. The hydrochloride salt form enhances water solubility compared to the free base, facilitating aqueous buffer preparation for in vitro assays.

Table 1: Key Technical Specifications

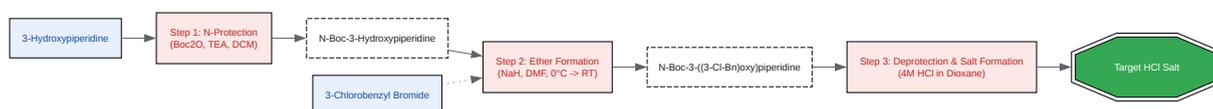
Property	Value / Description
IUPAC Name	3-[(3-chlorophenyl)methoxy]piperidine hydrochloride
CAS Number	1185301-25-0
Molecular Formula	C ₁₂ H ₁₆ ClNO ^{[1][2][3]} · HCl
Molecular Weight	262.18 g/mol (Salt); 225.72 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	Water (>20 mg/mL), DMSO, Methanol
pKa (Calc.)	~9.2 (Piperidine Nitrogen)
logP (Calc.)	2.8 (Free Base) – Indicates good BBB permeability potential
H-Bond Donors/Acceptors	2 Donors (NH, HCl), 2 Acceptors (N, O)

Synthetic Methodology & Validation

The synthesis of 3-((3-Chlorobenzyl)oxy)piperidine hydrochloride requires precise control over regioselectivity to avoid N-alkylation.^[1] The industry-standard protocol utilizes a protective group strategy (Boc-protection) followed by Williamson ether synthesis.^[1]

Reaction Logic Visualization

The following diagram illustrates the critical pathway from commercially available starting materials to the final hydrochloride salt.



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Figure 1: Validated synthetic workflow for preventing N-alkylation side reactions.

Detailed Experimental Protocol

Objective: Synthesis of 3-((3-Chlorobenzyl)oxy)piperidine HCl from N-Boc-3-hydroxypiperidine.

Reagents:

- N-Boc-3-hydroxypiperidine (1.0 eq)[1]
- 3-Chlorobenzyl bromide (1.1 eq)[1]
- Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]
- DMF (Anhydrous)[1]
- HCl (4M in Dioxane)[1]

Step-by-Step Procedure:

- Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF. Cool to 0°C.
- Deprotonation: Carefully add Sodium Hydride portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Critical Control Point: Ensure complete deprotonation to maximize yield.
- Alkylation: Add 3-Chlorobenzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
- Work-up: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
- Deprotection: Dissolve the crude intermediate in minimal Dioxane. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at room temperature for 2 hours.
- Isolation: The product precipitates as a white solid. Filter, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Biological Applications & SAR Logic

This building block is highly valued because it mimics the "biogenic amine" motif found in neurotransmitters while adding a hydrophobic "anchor" (the chlorobenzyl group).[1]

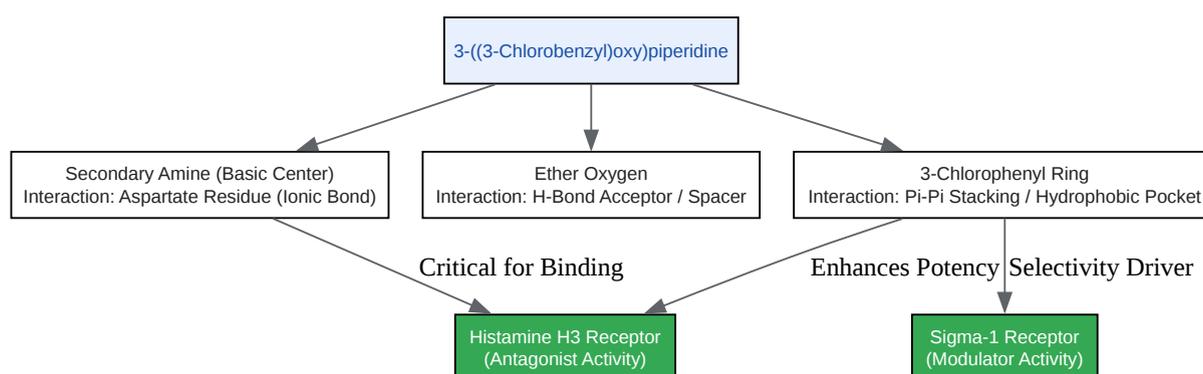
Pharmacophore Integration

The 3-((3-Chlorobenzyl)oxy)piperidine motif is frequently employed to target:

- Histamine H3 Receptors: The basic nitrogen mimics the histamine imidazole/amine, while the ether linker provides optimal spacing for the hydrophobic pocket.
- Sigma Receptors (σ_1/σ_2): The chlorobenzyl group enhances affinity for the sigma receptor hydrophobic regions.[1]
- Monoamine Transporters (SERT/NET): Used as a scaffold to design reuptake inhibitors.[1]

Structural Logic Diagram

This diagram explains how this specific fragment interacts with typical GPCR binding pockets.



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Figure 2: Pharmacophore mapping of the title compound against CNS targets.[1]

Handling, Stability, and Safety

As a hydrochloride salt, the compound is hygroscopic. Proper storage is essential to maintain stoichiometry and prevent hydrolysis or degradation.

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) in a desiccator.
- Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.
- Safety (GHS Classification):
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References

- Ligneau, X., et al. (2017). "Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands." *Bioorganic & Medicinal Chemistry*.
- PubChem. (2025).[1] Compound Summary: Piperidine Derivatives and SAR. National Library of Medicine. Retrieved from [\[Link\]](#)
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Sources

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